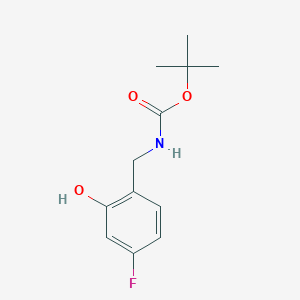

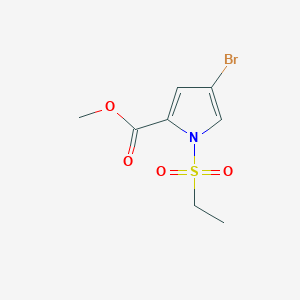

![molecular formula C7H12N2O B2690384 2,7-Diazaspiro[3.5]nonan-1-one CAS No. 1147422-92-1](/img/structure/B2690384.png)

2,7-Diazaspiro[3.5]nonan-1-one

描述

2,7-Diazaspiro[35]nonan-1-one is a heterocyclic compound with the molecular formula C₇H₁₂N₂O It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

作用机制

Target of Action

The primary target of 2,7-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alternation in human cancer .

Mode of Action

This compound interacts with its target, the KRAS G12C protein, by binding in the switch-II pocket . This binding is covalent, meaning it forms a strong and stable bond with the protein .

Biochemical Pathways

The binding of this compound to the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by high metabolic stability in human and mouse liver microsomes . This stability suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The binding of this compound to the KRAS G12C protein inhibits the protein’s activity . This inhibition can lead to a decrease in cellular proliferation and differentiation, potentially slowing the growth of cancer cells . In a mouse model, this compound showed a dose-dependent antitumor effect .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light. For example, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8 degrees Celsius . These conditions help maintain the compound’s stability and efficacy .

生化分析

Biochemical Properties

2,7-Diazaspiro[3.5]nonan-1-one interacts with the KRAS G12C protein . The compound binds in the switch-II pocket of KRAS G12C, a critical area for the protein’s function .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. It acts as a potent inhibitor against KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the switch-II pocket of KRAS G12C . This binding interaction leads to the inhibition of the protein, thereby affecting its function at the molecular level.

Temporal Effects in Laboratory Settings

The compound has been shown to have high metabolic stabilities in human and mouse liver microsomes .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent antitumor effect . This suggests that the effects of the compound can vary with different dosages, and that high doses may have toxic or adverse effects.

Metabolic Pathways

Given its interaction with KRAS G12C, it is likely that it interacts with enzymes or cofactors related to this protein .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-diaminobutane with a suitable carbonyl compound under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels.

化学反应分析

Types of Reactions

2,7-Diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives

Reduction: Formation of reduced amines or alcohols

Substitution: Formation of N-alkyl or N-acyl derivatives

科学研究应用

2,7-Diazaspiro[3.5]nonan-1-one has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.

相似化合物的比较

Similar Compounds

- 2,6-Diazaspiro[3.5]nonan-7-one

- 2,7-Diazaspiro[3.5]nonane

Uniqueness

2,7-Diazaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher metabolic stability and potency as a covalent inhibitor, making it a valuable scaffold in drug discovery .

属性

IUPAC Name |

2,7-diazaspiro[3.5]nonan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNNIPCNKKLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

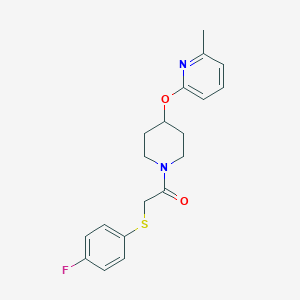

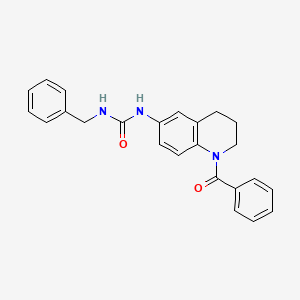

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)

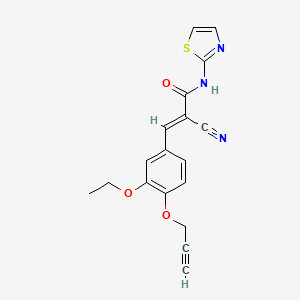

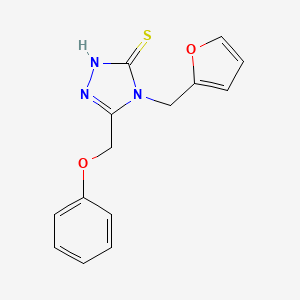

![2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2690310.png)

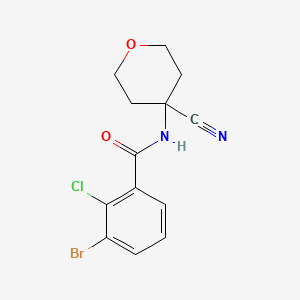

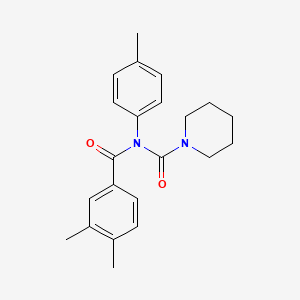

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)

![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)